molecular formula C19H15ClFNO2 B2998221 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide CAS No. 853311-61-2

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

Cat. No.: B2998221
CAS No.: 853311-61-2
M. Wt: 343.78
InChI Key: QQZMKWMLFUHVSM-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-chlorophenyl-furan moiety at the 3-position and a 4-fluorophenyl group at the N-terminus. Its molecular formula is C₁₉H₁₄ClFNO₂ (molecular weight: 343.77 g/mol).

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO2/c20-14-3-1-13(2-4-14)18-11-9-17(24-18)10-12-19(23)22-16-7-5-15(21)6-8-16/h1-9,11H,10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZMKWMLFUHVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853311-61-2
Record name 3-(5-(4-CHLOROPHENYL)-2-FURYL)-N-(4-FLUOROPHENYL)PROPANAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenyl-substituted acetylenes and carbonyl compounds.

    Substitution Reactions: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Amidation: The final step involves the amidation of the furan derivative with 4-fluorophenylpropanoic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) in aprotic solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of bases like NaH (sodium hydride) or K2CO3 (potassium carbonate).

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing halogens.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Explored for its potential in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Biological Activity
Target Compound C₁₉H₁₄ClFNO₂ 4-Chlorophenyl-furan, 4-fluorophenyl 343.77 Not explicitly reported
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide C₁₆H₁₂FN₃O₂S Thiazole, furan, 4-fluorophenyl 345.35 KPNB1 inhibition, anticancer activity
Taranabant C₂₇H₂₅ClF₃N₃O₂ 4-Chlorophenyl, trifluoromethylpyridinyl 515.95 Anti-obesity (CB1 receptor antagonist)
2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide C₂₂H₁₈FNO₂ Benzoylphenyl, 4-fluorophenyl 347.38 Not explicitly reported
Key Observations:
  • Substituent Effects :

    • The 4-fluorophenyl group is a common feature in all listed compounds, likely contributing to enhanced lipophilicity and receptor binding .
    • Replacement of the furan in the target compound with a thiazole (as in ) introduces sulfur, which may alter electronic properties and metabolic stability.
    • Trifluoromethylpyridinyl in Taranabant enhances its CNS penetration, critical for its anti-obesity action .
  • Synthetic Routes :

    • The target compound’s synthesis may involve Suzuki-Miyaura coupling (as seen in for similar compounds) to link aryl groups.
    • Taranabant’s synthesis likely requires multi-step functionalization of the pyridine core, reflecting higher complexity .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The furan ring in the target compound may undergo oxidative metabolism, whereas thiazole () or pyridine () systems might exhibit greater stability.

Biological Activity

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, characterization, and research findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C19H15ClFNO2C_{19}H_{15}ClFNO_2 and features a furan ring, chlorophenyl, and fluorophenyl groups. Its structure can be represented as follows:

3 5 4 chlorophenyl furan 2 yl N 4 fluorophenyl propanamide\text{3 5 4 chlorophenyl furan 2 yl N 4 fluorophenyl propanamide}
PropertyValue
Molecular Weight345.78 g/mol
Melting Point227–228 °C
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)3.12

Synthesis

The synthesis of this compound typically involves the condensation of specific precursors in an organic solvent, such as ethanol, often with the aid of a catalyst like triethylamine. The process yields colorless crystals upon recrystallization from dimethylformamide.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and other leukemia cell lines.
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, suggesting a potential mechanism involving the activation of apoptotic pathways.

Table 2: Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction
MEL-82.41Apoptosis induction
U-937 (acute monocytic leukemia)0.76Apoptosis induction

Additional Biological Studies

Further investigations into the compound's pharmacological profile revealed:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial properties, indicating potential applications beyond oncology.
  • Enzyme Inhibition : Studies suggest that certain structural modifications could enhance inhibitory activity against carbonic anhydrases, which are relevant in cancer metabolism.

Case Study 1: Anticancer Efficacy

In a comparative study involving various compounds with similar structures, it was found that modifications to the phenyl rings significantly affected biological activity. The presence of electron-donating groups was correlated with increased potency against cancer cell lines.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that halogen substitutions on phenyl rings could drastically alter the compound's efficacy. For example, replacing electron-withdrawing groups with halogens resulted in decreased cytotoxicity, emphasizing the importance of molecular design in drug development.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide, and how can reaction efficiency be optimized?

Methodological Answer:

  • Suzuki-Miyaura Coupling : For the furan-chlorophenyl moiety, use palladium-catalyzed cross-coupling between 4-chlorophenylboronic acid and 2-bromofuran derivatives. Optimize ligand selection (e.g., SPhos) and solvent (toluene/ethanol) to enhance yield .
  • Amide Coupling : React 3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid with 4-fluoroaniline using EDCI/HOBt in DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. Q2. How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6. Key signals: furan protons (~6.5–7.5 ppm), fluorophenyl aromatic protons (~7.0–7.4 ppm), and amide NH (~10.2 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity. Retention time and peak symmetry indicate impurities .
  • X-ray Crystallography : Confirm molecular geometry (e.g., dihedral angles between furan and chlorophenyl groups) using single-crystal diffraction data .

Q. Q3. What structural features influence the compound’s biological activity, and how can substituents be modified for SAR studies?

Methodological Answer:

  • Key Features :
    • 4-Chlorophenyl : Enhances lipophilicity (XLogP ~5.9) and π-π stacking with hydrophobic receptor pockets .
    • 4-Fluorophenyl : Modulates electron-withdrawing effects, affecting hydrogen-bond acceptor capacity .
  • SAR Modifications :
    • Replace chlorine with methoxy or nitro groups to study electronic effects on binding affinity .
    • Substitute fluorophenyl with morpholine-containing groups to improve solubility (e.g., via sulfonamide linkages) .

Q. Q4. How can researchers assess the compound’s stability and solubility for in vitro assays?

Methodological Answer:

  • Stability :
    • Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor via HPLC .
  • Solubility :
    • Use shake-flask method in PBS (pH 7.4) and DMSO. For low solubility, employ surfactants (e.g., Tween-80) or cyclodextrin complexes .

Advanced Research Questions

Q. Q5. How should contradictory data in synthetic yields or analytical results be resolved?

Methodological Answer:

  • Yield Discrepancies :
    • Re-evaluate catalyst loading (e.g., Pd(OAc)2_2 at 2–5 mol%) and reaction time (12–24 hrs) for Suzuki coupling .
    • Use 19F^{19}\text{F}-NMR to detect unreacted 4-fluoroaniline in amidation steps .
  • Analytical Conflicts :
    • Cross-validate LC-MS results with high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

Q. Q6. What computational strategies are effective for predicting target receptor interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., COX-2 or kinase domains). Focus on binding free energy (ΔG) and hydrogen-bond networks .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. Q7. How can metabolic pathways and degradation products be identified?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent). Analyze metabolites via LC-MS/MS (Q-TOF) with fragmentation patterns .
  • Degradation Studies : Expose to UV light (254 nm) and identify photoproducts (e.g., dehalogenated or oxidized derivatives) .

Q. Q8. What crystallization conditions are optimal for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test slow evaporation in ethanol/water (7:3) or DCM/hexane (1:1) at 4°C .
  • Crystal Quality : Add seeding crystals or use vapor diffusion in hanging-drop setups. Optimize pH (6–8) to prevent amide hydrolysis .

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